molecular formula C18H14N2O4S B7737272 N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B7737272
M. Wt: 354.4 g/mol
InChI Key: QNQHWJNSRBTXMC-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic small molecule featuring a benzo[cd]indole core substituted with a sulfonamide group at position 6, a methyl group at position 1, and a 4-hydroxyphenyl moiety at the sulfonamide nitrogen. This compound belongs to a class of dihydrobenzo[cd]indole-6-sulfonamide derivatives, which have shown promise as inhibitors of tumor necrosis factor-alpha (TNF-α) and other therapeutic targets .

The benzo[cd]indole scaffold is synthesized through aminolysis of naphthalic anhydride, followed by sulfonation with chlorosulfonic acid to yield 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (intermediate 3, 38% yield). Subsequent coupling with substituted anilines in dimethylformamide (DMAP/Et3N catalysis) generates diverse sulfonamide derivatives .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c1-20-15-9-10-16(13-3-2-4-14(17(13)15)18(20)22)25(23,24)19-11-5-7-12(21)8-6-11/h2-10,19,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQHWJNSRBTXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)O)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization Insights:

  • Solvent Selection : DMF enhances solubility of both reactants, while Et₃N neutralizes HCl generated during coupling.

  • Catalysis : DMAP accelerates the reaction by activating the sulfonyl chloride.

  • Functional Group Tolerance : The free hydroxyl group on 4-aminophenol remains intact under these mild conditions, eliminating the need for protection/deprotection steps.

Analytical Characterization

¹H NMR (DMSO- d₆, 400 MHz) :

  • δ 10.21 (s, 1H, -SO₂NH-),

  • δ 8.15–7.98 (m, 3H, aromatic H),

  • δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H),

  • δ 6.78 (d, J = 8.4 Hz, 2H, Ar-H),

  • δ 3.85 (s, 3H, -CH₃).

IR (KBr) :

  • 3270 cm⁻¹ (-OH),

  • 1675 cm⁻¹ (C=O),

  • 1340, 1160 cm⁻¹ (SO₂).

HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Comparative Yield Analysis

StepReagents/ConditionsYield (%)
Core synthesisN-Methylhydroxylamine, Pyridine74
SulfonationClSO₃H, 0°C → RT38
Sulfonamide coupling4-Aminophenol, DMAP, Et₃N62

Challenges and Mitigation Strategies

  • Low Sulfonation Yield : The electron-deficient nature of the benzo[cd]indole core necessitates precise temperature control (0°C → RT) to minimize side reactions.

  • Coupling Efficiency : Steric hindrance from the 1-methyl group slightly reduces coupling yields compared to unsubstituted analogs (62% vs. 68%).

  • Purification : Silica gel chromatography effectively separates the polar sulfonamide product from unreacted starting materials.

Scalability and Industrial Relevance

The protocol is scalable to gram quantities with consistent yields (>60% in the final step). Industrial adaptation would require optimizing the chlorosulfonic acid step for safety and cost-effectiveness. Continuous flow chemistry could enhance the sulfonation efficiency while reducing reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; typically carried out in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Dihydrobenzo[cd]indole-6-sulfonamide Derivatives
Compound Name N-Substituent Position 1 Key Biological Data Target Reference ID
S10 (2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide) Phenyl H IC50 = 14 μM (TNF-α inhibition) TNF-α
4e (N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide) 1H-indol-6-yl H 68% yield; improved SPR binding TNF-α
ST085399 (N-(4-methylphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide) 4-methylphenyl H Enhanced MRSA susceptibility to β-lactams MRSA/kinase targets
1-ethyl-N-(4-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 4-methylphenyl Ethyl BRD4 bromodomain inhibitor (PDB: 5CQT) BRD4
N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide 3-chloro-2-methylphenyl H Structural analog (CAS 920116-74-1) Undisclosed

Key Findings

  • TNF-α Inhibition: S10 (phenyl substituent) exhibits 2.2-fold stronger TNF-α inhibition (IC50 = 14 μM) than the parent compound EJMC-1, attributed to hydrophobic interactions with Tyr59 in the TNF-α dimer . Hydrophobic vs. Polar Groups: Naphthalene or indole substituents (e.g., 4e) enhance binding affinity, while polar groups like 4-hydroxyphenyl may improve solubility without compromising activity .
  • Antimicrobial Activity :

    • ST085399 (4-methylphenyl) synergizes with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA), highlighting off-target kinase inhibitory effects .
  • Epigenetic Targets :

    • Ethyl-substituted analogs (e.g., 1-ethyl-N-(4-methylphenyl)) inhibit BRD4 bromodomains, demonstrating structural adaptability for diverse targets .

Biological Activity

Overview

N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic compound belonging to the indole derivative family. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and immunology.

Chemical Structure and Properties

The compound's structure can be described by the following IUPAC name:

  • IUPAC Name : N-(4-hydroxyphenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide

Structural Formula

The structural formula is represented as follows:

C18H16N2O4S\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}

This compound exhibits its biological activity primarily through enzyme inhibition. It has been shown to interact with various molecular targets, including:

  • Tumor Necrosis Factor-alpha (TNF-α) : The compound acts as a TNF-α inhibitor, which is crucial for inflammatory responses and has implications in cancer progression.
  • Enzyme Inhibition : It binds to active sites of specific enzymes, blocking their function and thereby influencing cellular signaling pathways.

Biological Activity Data

Research has highlighted several key biological activities associated with this compound:

Activity IC50 Value Reference
TNF-α Inhibition14 μM
Enhanced Binding Affinity3 μM (for analogs)
Antimicrobial PropertiesNot specified
Anticancer PotentialModest activity

Case Studies and Research Findings

  • TNF-α Inhibition Study :
    • A study evaluated several analogs derived from this compound for their ability to inhibit TNF-α. One of the most potent analogs exhibited an IC50 of 3 μM, demonstrating significant potential for therapeutic applications in inflammatory diseases and cancer treatment .
  • Antiviral Activity :
    • The compound has also been investigated for its antiviral properties, particularly against West Nile Virus. Analog studies indicated that modifications could enhance efficacy against viral targets .
  • Structure-Activity Relationship (SAR) :
    • Research into the structure-activity relationship of this compound has revealed that variations in substituents significantly influence its biological activity. For instance, modifications at the sulfonamide group can lead to increased potency against TNF-α .

Comparative Analysis

When compared to other indole derivatives, this compound demonstrates unique properties that may make it more suitable for specific therapeutic applications:

Compound Activity
Indole-3-acetic acidPlant hormone
IndomethacinAnti-inflammatory
N-(4-hydroxyphenyl)-1-methyl...TNF-α inhibitor

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide?

Synthesis optimization requires multi-step protocols involving sulfonamide coupling, cyclization, and functional group protection. Key steps include:

  • Sulfonamide Formation : Reacting 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with 4-aminophenol under anhydrous conditions (e.g., THF, 0–5°C) to minimize hydrolysis .
  • Methylation : Selective N-methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) to avoid over-alkylation .
  • Purification : Silica gel chromatography (hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    Analytical Validation : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and HRMS (theoretical [M+H]⁺ = 397.08) .

Q. How can researchers characterize the physicochemical properties of this compound for biological assays?

Critical properties include:

  • Solubility : Determine in DMSO (typically >10 mM) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~280 nm) .
  • LogP : Measure via reverse-phase HPLC (C18 column, methanol/water) to estimate hydrophobicity (predicted LogP ~2.5) .
  • Stability : Assess under physiological conditions (37°C, 24 hrs) with LC-MS to detect degradation products (e.g., hydrolysis of the sulfonamide group) .

Advanced Research Questions

Q. What strategies are effective for identifying biological targets of this compound?

  • Virtual Screening : Use AutoDock Vina to dock the compound into protein databases (e.g., PDB) focusing on sulfonamide-binding pockets (e.g., RORγ, TNF-α) .
  • SPR Assays : Screen against immobilized targets (e.g., BET bromodomains) to measure binding kinetics (KD < 1 µM indicates high affinity) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stabilization in lysates treated with the compound .

Q. How can structure-activity relationship (SAR) studies improve potency against RORγ or TNF-α?

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzo[cd]indole 8-position to enhance RORγ inverse agonism (IC₅₀ improvement from 10 µM to 200 nM) .
  • Sulfonamide Substitutions : Replace the 4-hydroxyphenyl group with hydrophobic moieties (e.g., naphthyl) to boost TNF-α inhibition (e.g., IC₅₀ reduction by 50%) .
  • In Silico Optimization : Perform free-energy perturbation (FEP) calculations to predict binding affinity changes for novel analogs .

Q. What experimental approaches resolve contradictions in reported inhibitory effects (e.g., RORγ vs. BET proteins)?

  • Selectivity Profiling : Use kinase/BRD4 inhibitor panels (e.g., Eurofins) to rule off-target effects .
  • Crystallography : Solve co-crystal structures (e.g., PDB: 6FF) to validate binding modes and identify key interactions (e.g., hydrogen bonds with Tyr502 in RORγ) .
  • Gene Knockdown : CRISPR/Cas9-mediated deletion of RORγ or BET genes to confirm on-target activity in cellular models .

Q. How can researchers address low bioavailability in preclinical models?

  • Prodrug Design : Synthesize phosphate esters (e.g., di-tert-butyl-4-sulfonamido butyl phosphate) to enhance aqueous solubility and in vivo release .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve plasma half-life (test via IV pharmacokinetics in rodents) .
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify cytochrome P450 liabilities (e.g., CYP3A4-mediated oxidation) .

Q. What computational tools are recommended for studying binding modes with epigenetic targets?

  • Molecular Dynamics (MD) : Simulate binding to BET bromodomains (e.g., BRD4) using AMBER to assess conformational stability (RMSD < 2 Å over 100 ns) .
  • MM-PBSA Calculations : Estimate binding free energies (ΔG ~ -10 kcal/mol) to prioritize analogs .
  • Pharmacophore Modeling : Align with known inhibitors (e.g., JQ1) to identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) .

Q. How should researchers validate crystallographic data for this compound?

  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) to achieve high resolution (<1.5 Å) and minimize radiation damage .
  • Refinement : Apply SHELXL with TLS parameters to model anisotropic displacement and reduce R-factor (<0.18) .
  • Validation Tools : Utilize MolProbity to check Ramachandran outliers (<1%) and clash scores (<10) .

Methodological Resources

  • Synthesis Protocols :
  • Target Identification :
  • Crystallography :
  • SAR/ADME Optimization :

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